molecular formula C11H11F6NO2 B2578368 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol CAS No. 477864-28-1

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol

Cat. No.: B2578368
CAS No.: 477864-28-1
M. Wt: 303.204
InChI Key: NYCAASSIWVAVEJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is a fluorinated secondary alcohol featuring a trifluoromethyl group at the 1-position and a 4-(trifluoromethoxy)benzylamino substituent at the 3-position of the propanol backbone. This dual functionality makes it a candidate for applications in medicinal chemistry and materials science, particularly in designing bioactive molecules or fluorinated porous liquids . Its synthesis likely involves coupling 4-(trifluoromethoxy)benzylamine with a trifluoropropanol precursor, as suggested by the purification protocols for 4-(trifluoromethoxy)benzyl alcohol in .

Properties

IUPAC Name

1,1,1-trifluoro-3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO2/c12-10(13,14)9(19)6-18-5-7-1-3-8(4-2-7)20-11(15,16)17/h1-4,9,18-19H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCAASSIWVAVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(C(F)(F)F)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol typically involves the reaction of 4-(trifluoromethoxy)benzylamine with 1,1,1-trifluoro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethoxy group is replaced by other nucleophiles like halides or thiols

Scientific Research Applications

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is used in various scientific research applications, including:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.

    Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-[4-(trifluoromethoxy)phenyl]propyl-2-amine (DV375)

  • Structure: Differs by replacing the benzylamino group with a primary amine directly attached to the 4-(trifluoromethoxy)phenyl ring.

1,1,1-Trifluoro-3-[3,5-bis(trifluoromethyl)phenyl]propyl-2-amine (DV370)

  • Structure : Substitutes the 4-(trifluoromethoxy)phenyl group with a 3,5-bis(trifluoromethyl)phenyl moiety.
  • Impact : The bis(trifluoromethyl) groups increase lipophilicity (higher logP) and electron-withdrawing effects, which may improve metabolic stability but reduce solubility in aqueous systems .

Analogues with Modified Functional Groups

3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol (CAS 477864-34-9)

  • Structure: Incorporates a thienylmethyl group alongside benzyl in the amino substituent.

(R)-1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (HA-9670)

  • Structure: Replaces the benzylamino group with a 4-methoxybenzyl ether.
  • Impact : The ether linkage eliminates hydrogen-bonding capacity, reducing polarity and possibly decreasing interactions with polar receptors. The methoxy group is less electronegative than trifluoromethoxy, resulting in weaker electron-withdrawing effects .

Key Physicochemical Properties

Compound Molecular Formula Key Functional Groups Lipophilicity (Relative)
Target Compound C₁₁H₁₀F₆NO₂ Trifluoromethyl, benzylamino, -OH Moderate
DV370 C₁₁H₈F₉N Bis(trifluoromethyl), primary amine High
HA-9670 C₁₂H₁₃F₃O₃ 4-Methoxybenzyl ether Low-Moderate
  • Lipophilicity Trends : Bis(trifluoromethyl) derivatives (DV370) > target compound > methoxy ethers (HA-9670) .

Biological Activity

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol (CAS No. 477864-28-1) is a fluorinated compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₁F₆NO₂
  • Molecular Weight : 303.2 g/mol
  • Melting Point : Approximately 65–67 °C

The biological activity of this compound is primarily attributed to its trifluoromethyl groups, which enhance lipophilicity and metabolic stability. These modifications can significantly influence the compound's interaction with biological targets, such as enzymes and receptors.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit bacterial growth through interference with the Type III secretion system (T3SS), which is critical for the virulence of certain pathogens .
  • Cytotoxicity : In vitro assays indicate that at high concentrations (e.g., 50 μM), the compound can exhibit cytotoxic effects on various cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular homeostasis .
  • Enzyme Inhibition : The trifluoromethyl moiety has been linked to enhanced inhibition of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer or bacterial infections .

Case Studies and Experimental Data

A series of studies have explored the biological implications of this compound:

StudyFindings
Pendergrass et al. (2022)Demonstrated that at concentrations above 10 μM, the compound significantly reduced secretion in T3SS assays, indicating potential as an antimicrobial agent .
MDPI Review (2022)Highlighted that fluorinated compounds like this one often show increased potency against various biological targets due to their unique chemical properties .
Cytotoxicity AssaysShowed that concentrations exceeding 50 μM resulted in a notable decrease in cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of T3SS in bacteria
CytotoxicityInduces apoptosis at high concentrations
Enzyme InhibitionEnhanced inhibition of metabolic enzymes

Concentration-Dependent Effects

Concentration (μM)Effect on Cell Viability (%)Mechanism
10~90%Minimal effect
50~50%Induction of apoptosis
100~20%Significant cytotoxicity

Q & A

Optimizing catalytic systems for large-scale synthesis

  • Approach : Screen transition-metal catalysts (e.g., Pd/C or Raney Ni) for hydrogenation of nitro intermediates to amines. Compare turnover numbers (TON) and selectivity in flow vs. batch reactors. Consider green chemistry metrics (E-factor) to minimize waste .

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